![molecular formula C28H23ClN2O4S3 B2828478 Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate CAS No. 1179410-54-8](/img/structure/B2828478.png)
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate” is a complex organic compound. It contains a benzene ring, a thiophene ring (a five-membered heteroaromatic compound containing a sulfur atom), and a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms). This compound also includes functional groups such as benzenesulfonyl, carboxylate, and amino groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and thiazole rings, the introduction of the benzenesulfonyl group, and the formation of the carboxylate ester. The exact synthetic route would depend on the starting materials and the specific conditions used. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Molecular Structure Analysis
The molecular structure of this compound is characterized by its aromatic rings (benzene and thiophene) and heterocyclic ring (thiazole). The presence of sulfur and nitrogen in the thiazole ring, the sulfur in the thiophene ring, and the benzenesulfonyl group attached to the thiazole ring are key features of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its aromatic and heterocyclic rings, as well as its functional groups. For instance, the benzenesulfonyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar carboxylate ester and sulfonyl groups. Its boiling and melting points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Chemistry
One-Pot Synthesis of Heterocycles : A study describes a one-pot, three-component synthesis method producing bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, indicating the versatility of thiazole derivatives in synthesizing nitrogen-containing heterocycles under mild conditions (Fang, Zheng, & Fang, 2013). This methodology could potentially be applied to the synthesis of compounds similar to the one , given its structural features that include thiazole and thiophene rings.
Photophysical Properties and Singlet Oxygen Activation : Research on ethyl 2-arylthiazole-5-carboxylates explored their synthesis via photochemical reactions, investigating their photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010). These findings highlight the potential of thiazole derivatives in photochemical studies and could provide insights into the applications of the compound of interest in similar contexts.
Oxidative Cyclization to Benzocarbazoloquinones : The conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones via oxidative cyclization demonstrates the utility of sulfonyl and carboxylate groups in complex heterocyclic syntheses (Rajeswaran & Srinivasan, 1994). This process may be relevant to the synthesis or functionalization of the compound , considering its sulfonyl and carboxylate functionalities.
Catalysis and Reaction Mechanisms
Lanthanide-Catalyzed Cyclocarbonylation : A study on lanthanide-catalyzed cyclocarbonylation for synthesizing benzannulated 1,3-diheteroatom five- and six-membered heterocycles presents a novel approach to heterocycle formation (Jing, Liu, Lin, & Zhou, 2014). This methodology could offer a new perspective on synthesizing or modifying compounds like the one , emphasizing the role of catalysis in organic synthesis.
Acid- and Nucleophile-Catalyzed Cleavage : The study on acid- and nucleophile-catalyzed cleavage of ethyl benzenesulfenate provides insights into reaction mechanisms involving hypervalent intermediates (Okuyama, Nakamura, & Fueno, 1990). Understanding such mechanisms could be crucial for the functionalization or degradation studies of the specified compound.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Thiophene derivatives have been reported to have various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential therapeutic properties, as well as the development of new synthetic routes for its preparation. Given the reported therapeutic properties of thiophene derivatives, this compound could potentially be a valuable addition to the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
benzene;ethyl 2-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S3.C6H6/c1-2-29-21(26)17-16(14-9-5-3-6-10-14)13-30-19(17)24-22-25-20(18(23)31-22)32(27,28)15-11-7-4-8-12-15;1-2-4-6-5-3-1/h3-13H,2H2,1H3,(H,24,25);1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKWYCTVRXKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4.C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)
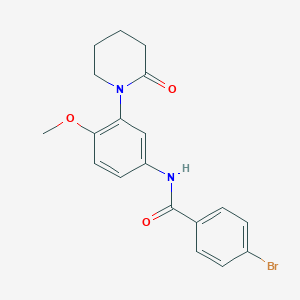
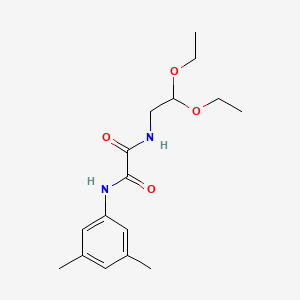
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)
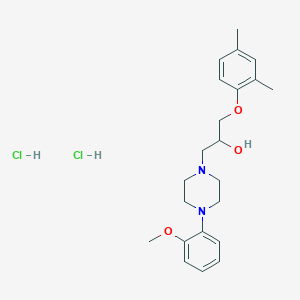
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
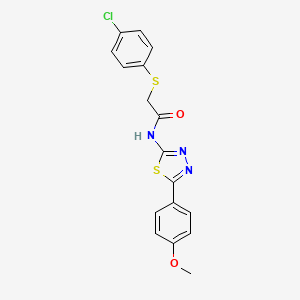
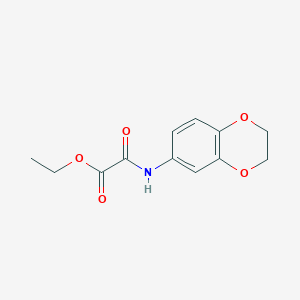
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)
